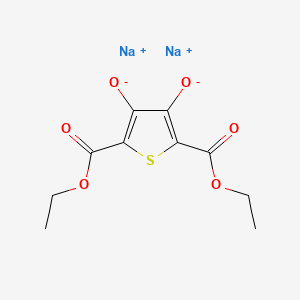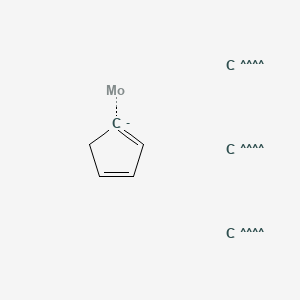![molecular formula C17H22O5 B577162 [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate CAS No. 14051-18-4](/img/structure/B577162.png)
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is primarily isolated from plants of the genus Zaluzania, which are native to Mexico. Sesquiterpene lactones like this compound are known for their anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves several steps, starting from the extraction of the compound from plant sources. The process typically includes the isolation of the compound using chromatographic techniques followed by purification. Specific synthetic routes for this compound have not been extensively documented, but similar compounds like Zaluzanin C and D have been synthesized using methods such as Michael addition and Heck arylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of the plant source and the efficiency of the extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the double bonds in the lactone ring, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[73101,5
Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones.
Biology: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate has shown promise in modulating biological pathways, making it a candidate for further research in cellular biology.
Medicine: Its anti-inflammatory and anticancer properties make it a potential therapeutic agent.
Industry: this compound and related compounds could be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Vergleich Mit ähnlichen Verbindungen
- Zaluzanin A
- Zaluzanin C
- Zaluzanin D
- Ivalin
- Ivalin acetate
Comparison: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is unique among its analogs due to its specific structural features and biological activities. While Zaluzanin A, C, and D share similar sesquiterpene lactone structures, they differ in the arrangement of functional groups and the presence of additional substituents.
Eigenschaften
CAS-Nummer |
14051-18-4 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.358 |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,14(13)19)22-15(7)20/h8,10-14,19H,1,5-6H2,2-4H3/t8-,10+,11-,12-,13+,14+,16+,17-/m0/s1 |
InChI-Schlüssel |
HDQYPXUEQWOUGK-CZLNSIKDSA-N |
SMILES |
CC1C(CC2C13C(C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)










